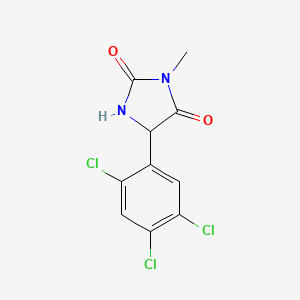

3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione

Description

Properties

CAS No. |

64464-12-6 |

|---|---|

Molecular Formula |

C10H7Cl3N2O2 |

Molecular Weight |

293.5 g/mol |

IUPAC Name |

3-methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H7Cl3N2O2/c1-15-9(16)8(14-10(15)17)4-2-6(12)7(13)3-5(4)11/h2-3,8H,1H3,(H,14,17) |

InChI Key |

YUMPWYXAMPIITD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(NC1=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with 3-methylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione is characterized by its imidazolidine structure, which contributes to its biological activity. The presence of the 2,4,5-trichlorophenyl group enhances its herbicidal properties.

Agricultural Applications

1. Herbicide Development

- The compound has been studied for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants that are crucial for growth and development. This makes it effective against a variety of broadleaf weeds.

- Research indicates that derivatives of this compound can be synthesized to enhance efficacy and reduce toxicity to non-target species .

2. Synergistic Effects

- Studies have shown that when used in combination with other herbicides, this compound can produce synergistic effects. This allows for lower application rates while maintaining effectiveness against resistant weed populations .

Pharmaceutical Applications

1. Anticancer Research

- Preliminary studies suggest that the compound may exhibit anticancer properties. Its ability to interact with cellular pathways involved in tumor growth is currently under investigation. Specific derivatives have shown promise in inhibiting cell proliferation in cancer cell lines .

2. Neuropharmacology

- The compound has also been explored for potential neuropharmacological applications. Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, warranting further research into its effects on neurological disorders .

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for both agricultural and pharmaceutical applications.

Case Studies

- Herbicide Efficacy Trials

- Pharmaceutical Development

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trichlorophenyl group enhances its binding affinity and specificity. The imidazolidine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives:

*Inferred molecular formula.

Research Findings and Data

Structural and Functional Insights

- Substituent Effects: Chlorine vs. Methoxy/Amino Groups: The trichlorophenyl group in the target compound confers higher lipophilicity and electron-withdrawing character compared to methoxy () or amino () substituents. This may enhance membrane permeability but reduce solubility in polar solvents . Aliphatic vs. Aromatic Substituents: Aliphatic chains (e.g., isobutyl in ) lower molecular weight and increase flexibility, whereas aromatic groups (e.g., benzylidene in ) introduce rigidity and conjugation .

Thermal Stability

Compounds like 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione () lack reported melting points, but derivatives with bulky groups (e.g., >300°C in ) suggest high thermal stability for the target compound .

Biological Activity

3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a trichlorophenyl group that may influence its interaction with biological targets.

The molecular formula of this compound is . The presence of chlorine atoms enhances the lipophilicity and biological activity of the compound. The imidazolidine ring structure is known for its ability to participate in various biochemical interactions.

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of imidazolidine can possess significant antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Enzyme Inhibition : It has been observed that the compound can inhibit specific enzymes, which may be beneficial in therapeutic applications.

Case Studies

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of several imidazolidine derivatives. The results indicated that this compound exhibited notable activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Antioxidant Activity Assessment : In a study assessing the antioxidant potential of various compounds, this compound demonstrated significant radical scavenging activity comparable to standard antioxidants such as ascorbic acid .

- Enzyme Inhibition Research : A detailed investigation into the enzyme inhibitory effects revealed that this compound could inhibit acetylcholinesterase activity with an IC50 value of 0.15 mM, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the imidazolidine ring significantly influence biological activity. The presence of the 2,4,5-trichlorophenyl group is particularly crucial for enhancing antimicrobial and antioxidant activities.

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) | Acetylcholinesterase Inhibition (IC50 mM) |

|---|---|---|---|

| This compound | 32 | 25 | 0.15 |

| Control (Ascorbic Acid) | - | 20 | - |

Q & A

Q. What are the standard protocols for synthesizing 3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione, and how do reaction conditions vary across studies?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted phenyl precursors with imidazolidine-dione derivatives. Key steps include:

- Reagent Selection: Chloroacetic acid, sodium acetate, and DMF/acetic acid solvent systems are common .

- Reaction Optimization: Variations in reflux time (2–6 hours) and molar ratios (e.g., 1:1.5 for oxocompound:thiosemicarbazide) impact yield .

- Purification: Recrystallization from DMF-ethanol or DMF-acetic acid mixtures is standard .

Q. Example Table: Synthesis Method Comparison

| Study | Reagents | Solvent | Reflux Time | Yield | Reference |

|---|---|---|---|---|---|

| A | Chloroacetic acid, NaOAc | DMF/AcOH | 2 h | 59% | |

| B | Thiosemicarbazide, chloroacetic acid | DMF | 6 h | 72% |

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR (e.g., DMSO-d6 solvent) identify methyl, trichlorophenyl, and imidazolidine-dione moieties. For example, signals at δ 1.77 ppm confirm the methyl group .

- UPLC-MS: Used to validate molecular weight (e.g., 304.8 g/mol) and purity (>95%) .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, as seen in analogous imidazolidine-dione derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations: Predict transition states and intermediates using software like Gaussian or COMSOL. For example, ICReDD employs reaction path searches to narrow experimental conditions .

- Machine Learning (ML): Train models on existing synthesis data (e.g., solvent polarity, temperature) to predict optimal conditions .

- Feedback Loops: Integrate experimental results (e.g., failed attempts) into simulations to refine computational accuracy .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies (e.g., antimicrobial assays vs. toxicity profiles ) using statistical tools like ANOVA.

- Dose-Response Studies: Replicate experiments with standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables .

- Theoretical Frameworks: Apply kinetic models (e.g., Michaelis-Menten) to reconcile discrepancies in enzyme inhibition data .

Q. What factorial design strategies are effective for studying substituent effects on the compound’s properties?

Methodological Answer:

- Full Factorial Design: Vary substituents (e.g., trichlorophenyl vs. fluorophenyl ), reaction time, and temperature to assess interactions .

- Response Surface Methodology (RSM): Optimize yield and purity by modeling variables (e.g., solvent polarity, catalyst loading) .

- Taguchi Methods: Use orthogonal arrays to minimize experimental runs while maximizing data robustness .

Q. How can hybrid computational-experimental approaches resolve stereochemical uncertainties in derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate energy minima for stereoisomers and compare with experimental NMR/IR data .

- Molecular Dynamics (MD): Simulate solvent effects on conformational stability (e.g., DMF vs. ethanol) .

- Synchrotron Studies: Validate computational predictions with high-resolution X-ray diffraction .

Q. What methodologies are recommended for analyzing degradation pathways under environmental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to UV light, humidity, and pH extremes, monitoring degradation via HPLC .

- Mass Spectrometry Imaging (MSI): Map degradation products in simulated environmental matrices (e.g., soil, water) .

- Kinetic Modeling: Fit degradation data to first-order or Arrhenius models to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.